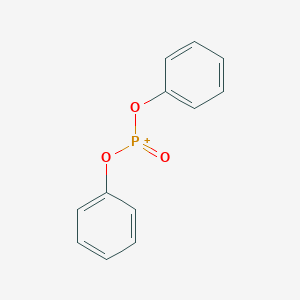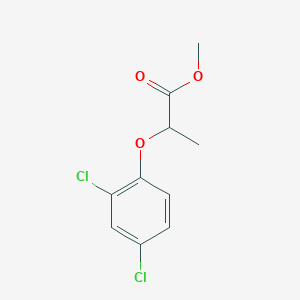
Diphenyl phosphite
概要
説明
Diphenyl phosphite is a diorganophosphite with the formula (C6H5O)2P(O)H . The molecule is tetrahedral and it appears as a colorless viscous liquid . It is used in the synthesis of α-hydroxyphosphonates and α-hydroxyphosphinates for their antioxidant and antimicrobial activity .
Synthesis Analysis
Diphenyl phosphite can be prepared by treating phosphorus trichloride with phenol . This method allows for the creation of many analogues .Molecular Structure Analysis
The molecular structure of Diphenyl phosphite consists of a central phosphorus atom bonded to two phenyl groups and one hydroxyl group . This unique arrangement gives Diphenyl phosphite its distinctive properties and versatility .Chemical Reactions Analysis
Diphenyl phosphite is involved in various chemical reactions. For instance, it reacts with aldehydes and amines to afford aminophosphonates in a process known as the Kabachnik–Fields reaction . It also plays a crucial role in the development of agrochemicals .Physical And Chemical Properties Analysis
Diphenyl phosphite has a molar mass of 234.191 g·mol−1 . It has a density of 1.2268 g/cm3 and a melting point of 12 °C . It exhibits excellent thermal stability, low volatility, and high solubility in organic solvents .科学的研究の応用
Synthesis of N-Benzylarylamide and Di-Ph α-Aminomethanephosphonate Derivatives
Diphenyl phosphite is used in the synthesis of N-benzylarylamide and di-Ph α-aminomethanephosphonate derivatives . These derivatives are used as additives for the thermooxidative stability of ester-based oils . This application is crucial in industries where oils are exposed to high temperatures and oxidative conditions.
Kabachnik-Fields Reactions
Diphenyl phosphite is involved in one-pot three-component Kabachnik-Fields reactions . The Kabachnik-Fields reaction is a multi-component reaction that involves the condensation of a carbonyl compound, a phosphite, and an amine or an amide
作用機序
Target of Action
Diphenyl phosphite, also known as Diphenyl phosphonate, is a diorganophosphite with the formula (C6H5O)2P(O)H It is known to react with aldehydes and amines to afford aminophosphonates in the kabachnik–fields reaction .
Mode of Action
Diphenyl phosphite interacts with its targets through chemical reactions. One illustrative reaction is the Kabachnik–Fields reaction, where diphenyl phosphite, aldehydes, and amines react to afford aminophosphonates . This reaction is extremely efficient and is often catalyzed by Magnesium Perchlorate .
Biochemical Pathways
Phosphorus, a component of diphenyl phosphite, plays a critical role in several biochemical pathways involved in the dark phase of photosynthesis, including its involvement in atp synthesis, nadph production, and its presence in several key enzymes .
Pharmacokinetics (ADME)
It is a colorless viscous liquid with a density of 1.223 g/mL at 25 °C . It has a boiling point of 218-219 °C/26 mmHg . These properties may influence its bioavailability.
Result of Action
It is known that the compound is involved in the synthesis of n-benzylarylamide and di-ph α-aminomethanephosphonate derivatives used as additives for thermooxidative stability of ester-based oils .
Action Environment
It is known that the compound is stable under normal temperatures but can be oxidized by oxygen in the air . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and oxygen levels.
Safety and Hazards
Diphenyl phosphite is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing its dust/fumes/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area . Protective clothing and eye protection should be worn when handling this chemical .
将来の方向性
Diphenyl phosphite is a highly versatile chemical compound that finds extensive use across various industries . Its unique properties and wide-ranging applications make it an invaluable ingredient in the production of numerous products . It is expected to continue playing a significant role in industries such as plastics, pharmaceuticals, and agrochemicals .
特性
IUPAC Name |
oxo(diphenoxy)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3P/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXVUROVRIFQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O[P+](=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041889 | |
| Record name | Diphenyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid | |
| Record name | Phosphonic acid, diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Diphenyl phosphite | |
CAS RN |
4712-55-4 | |
| Record name | Diphenyl phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl phosphite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYL PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5144JS6XUM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Benzyl N-[(2'-(Trityltetrazol-5-yl-1,1'-biphenyl-4-yl]-methyl-2-amino-3-methylbutanoate](/img/structure/B166024.png)



![(4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine](/img/structure/B166030.png)


